1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine
Overview
Description
1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine is a chemical compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes a tert-butoxycarbonyl group and a pyrazolyl moiety, makes it a versatile compound for various scientific research applications.
Preparation Methods
The synthesis of 1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine typically involves multiple steps, starting with the preparation of the pyrazolyl and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound’s unique structure allows for its use in material science and other industrial applications.
Mechanism of Action
The mechanism of action of 1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine can be compared with similar compounds such as:
- 1-(tert-Butoxycarbonyl)piperidin-3-yl-1H-pyrazole-4-boronic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its combination of the tert-butoxycarbonyl group and the pyrazolyl moiety, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike. As research continues, its applications and mechanisms of action will likely be further elucidated, contributing to advancements in multiple disciplines.
Properties
IUPAC Name |
tert-butyl 4-[2-[3-(1H-pyrazol-5-yl)phenoxy]ethyl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)13-14-26-17-6-4-5-16(15-17)18-7-8-21-22-18/h4-8,15H,9-14H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVOKOSMTRXOER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)C3=CC=NN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.